

5-Fluorobenzofuran: A Comprehensive Physicochemical Profile for Advanced Research and Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Fluorobenzofuran**

Cat. No.: **B042319**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzofurans in Modern Chemistry

5-Fluorobenzofuran is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The benzofuran scaffold itself is a privileged structure, forming the core of numerous biologically active natural products and synthetic compounds. The strategic incorporation of a fluorine atom at the 5-position of the benzofuran ring system profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This strategic fluorination can lead to enhanced potency, improved pharmacokinetic profiles, and novel pharmacological activities, making **5-Fluorobenzofuran** a valuable building block in the design of new therapeutic agents and functional materials. This guide provides a comprehensive overview of the core physicochemical properties of **5-Fluorobenzofuran**, offering a foundational understanding for its application in research and development.

Molecular Structure and Core Properties

The foundational attributes of **5-Fluorobenzofuran** are summarized below, providing a snapshot of its fundamental chemical identity.

Property	Value	Source
Molecular Formula	C ₈ H ₅ FO	PubChem[1]
Molecular Weight	136.12 g/mol	PubChem[1]
Canonical SMILES	C1=CC2=C(C=CO2)C=C1F	PubChem[1]
InChI Key	FTVHMXRCGNWCOL-UHFFFAOYSA-N	PubChem[1]
CAS Number	24410-59-1	PubChem[1]
Appearance	Predicted: Colorless to pale yellow liquid	-
Odor	No data available	-

Predicted Physicochemical Properties

While experimental data for some properties of **5-Fluorobenzofuran** are not readily available in the public domain, computational models provide valuable estimations. These predicted values are instrumental in guiding experimental design and developing a preliminary understanding of the compound's behavior.

Property	Predicted Value	Method/Source
Boiling Point	~180-190 °C	Computational Estimation
Melting Point	Not applicable (liquid at room temperature)	-
Density	~1.2 g/cm ³	Computational Estimation
XLogP3	2.4	PubChem (Computed)[1]
Topological Polar Surface Area	13.1 Å ²	PubChem (Computed)[1]

Note: The boiling point and density are estimations based on the structure and properties of similar compounds. The XLogP3 value, a measure of lipophilicity, suggests that **5-Fluorobenzofuran** is a moderately lipophilic compound, a key consideration for its potential as

a drug candidate as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various chemical processes. Based on its predicted lipophilicity, **5-Fluorobenzofuran** is expected to exhibit the following solubility characteristics:

- Water: Sparingly soluble.
- Organic Solvents: Readily soluble in common organic solvents such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate.

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. While a dedicated, experimentally verified full dataset for **5-Fluorobenzofuran** is not publicly available, the expected spectral features can be inferred from the analysis of closely related benzofuran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ^1H NMR: The proton NMR spectrum of **5-Fluorobenzofuran** is expected to show distinct signals for the aromatic and furan ring protons. The fluorine atom at the 5-position will introduce characteristic splitting patterns (coupling) in the signals of the neighboring aromatic protons.
- ^{13}C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine atom (C5) will exhibit a large one-bond carbon-fluorine coupling constant ($^1\text{J}_{\text{CF}}$), which is a hallmark of fluorinated aromatic compounds. The chemical shifts of the other carbon atoms

in the benzene ring will also be influenced by the electron-withdrawing nature of the fluorine atom.

- ^{19}F NMR: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom at the 5-position. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Fluorobenzofuran** is expected to exhibit characteristic absorption bands corresponding to:

- C-H stretching vibrations of the aromatic and furan rings.
- C=C stretching vibrations of the aromatic and furan rings.
- C-O-C stretching vibrations of the furan ring.
- A strong C-F stretching vibration, which is a key diagnostic peak for fluorinated compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of **5-Fluorobenzofuran**, the molecular ion peak (M^+) would be observed at an m/z value corresponding to its molecular weight (136.12). The fragmentation pattern would provide further structural information.

Reactivity and Stability

5-Fluorobenzofuran is expected to be a stable compound under standard laboratory conditions. The benzofuran ring system is aromatic and generally resistant to oxidation and reduction. The fluorine substituent is also chemically robust. However, the furan ring can be susceptible to certain electrophilic substitution reactions, and the molecule may undergo reactions typical of aromatic compounds.

Safety and Handling

Based on available safety data for **5-Fluorobenzofuran** and similar compounds, the following hazards have been identified:

- Flammability: Flammable liquid and vapor.[[1](#)]
- Acute Toxicity: Harmful if swallowed.[[1](#)]
- Skin Corrosion/Irritation: Causes skin irritation.[[1](#)]
- Eye Damage/Irritation: Causes serious eye irritation.[[1](#)]
- Respiratory Irritation: May cause respiratory irritation.[[1](#)]

Handling Precautions:

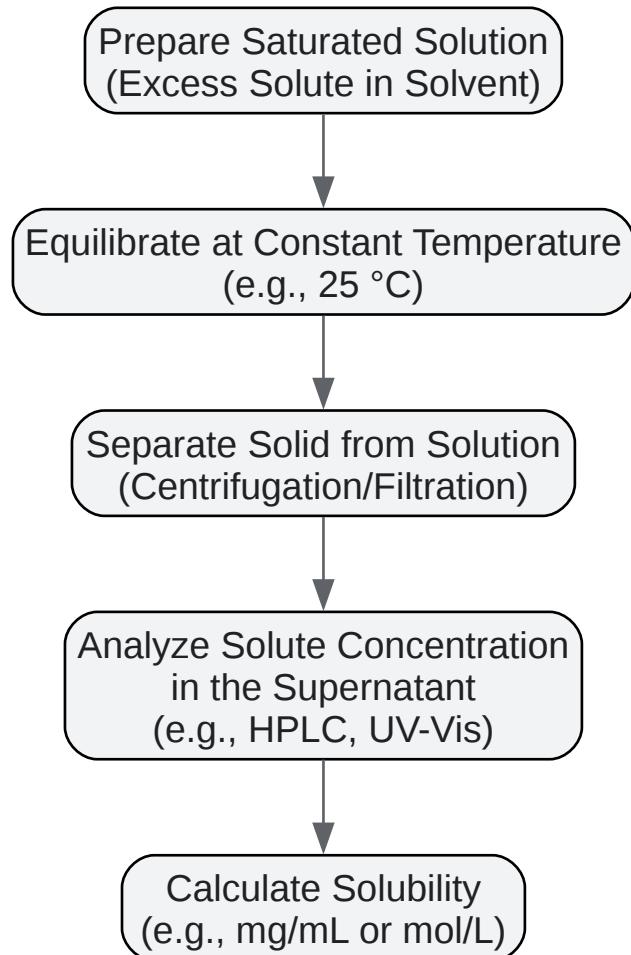
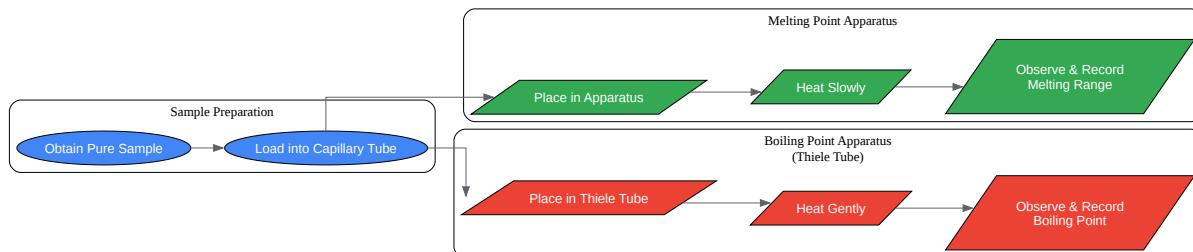
- Work in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Avoid breathing vapors or mist.
- Avoid contact with skin and eyes.

Applications in Research and Drug Development

The unique physicochemical properties of **5-Fluorobenzofuran** make it an attractive scaffold for the development of novel molecules with a wide range of potential applications.

- Medicinal Chemistry: The benzofuran core is present in many FDA-approved drugs and clinical candidates. The introduction of a fluorine atom can enhance biological activity, improve metabolic stability, and modulate the pharmacokinetic profile of a drug molecule. **5-Fluorobenzofuran** serves as a key intermediate in the synthesis of compounds targeting various diseases, including cancer, inflammation, and infectious diseases.

- Materials Science: Fluorinated organic molecules are of interest in the development of advanced materials with unique properties, such as liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers.



Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity and reproducibility, the determination of physicochemical properties must follow standardized and validated protocols. Below are detailed, step-by-step methodologies for key experiments.

Melting and Boiling Point Determination

The determination of a compound's melting and boiling points are fundamental for its characterization and purity assessment.

Workflow for Melting and Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of a compound.

Step-by-Step Protocol:

- Preparation of a Saturated Solution: An excess amount of **5-Fluorobenzofuran** is added to a known volume of the solvent of interest in a sealed vial.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Concentration Analysis: The concentration of **5-Fluorobenzofuran** in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, against a calibration curve of known concentrations.
- Calculation: The solubility is expressed as the concentration of the compound in the saturated solution.

Causality and Self-Validation: The use of a calibration curve with known standards ensures the accuracy of the concentration measurement. Reaching a plateau in the dissolved concentration over time confirms that equilibrium has been achieved.

Conclusion

5-Fluorobenzofuran is a versatile and valuable building block in modern chemical research. Its unique physicochemical properties, imparted by the strategic incorporation of a fluorine atom into the benzofuran scaffold, make it a compound of significant interest for the development of new pharmaceuticals and advanced materials. This technical guide has provided a comprehensive overview of its core properties, including its molecular structure, predicted physicochemical parameters, solubility profile, and expected spectroscopic features. Furthermore, detailed experimental protocols for the determination of these properties have been outlined to ensure scientific rigor and reproducibility. A thorough understanding of the

physicochemical characteristics of **5-Fluorobenzofuran** is paramount for its effective utilization in innovative research and development endeavors.

References

- PubChem. 5-Fluoro-1-benzofuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Fluoro-1-benzofuran | C8H5FO | CID 11788322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Fluorobenzofuran: A Comprehensive Physicochemical Profile for Advanced Research and Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042319#physicochemical-properties-of-5-fluorobenzofuran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com